Tofisoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

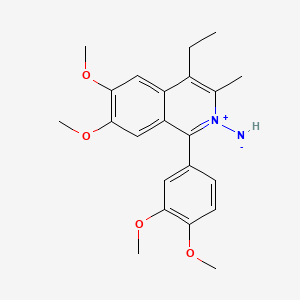

Tofisoline is a chemical compound with the molecular formula C22H26N2O4 . It is known for its unique structure, which includes a combination of dimethoxyphenyl and isoquinolin-2-ium-2-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tofisoline typically involves the reaction of 3,4-dimethoxyphenyl compounds with isoquinoline derivatives. The process includes several steps:

Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic conditions.

Substitution Reactions: The introduction of ethyl and methyl groups at specific positions on the isoquinoline ring.

Methoxylation: The addition of methoxy groups to the phenyl ring, usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tofisoline undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Quinones.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

Tofisoline has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tofisoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: this compound may interact with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Tofisoline can be compared with other similar compounds, such as:

Isoquinoline Derivatives: Compounds like berberine and papaverine, which also have isoquinoline cores.

Dimethoxyphenyl Compounds: Compounds like apomorphine and mescaline, which contain dimethoxyphenyl groups.

Uniqueness

This compound’s unique combination of structural features and its potential for diverse applications make it a compound of significant interest in various fields of research.

Biological Activity

Tofisoline, a compound with the chemical identifier 29726-99-6, has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. Research indicates that it may exhibit activity against various pathogens, which could be beneficial in treating infections. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation, though specific mechanisms remain to be fully elucidated.

Anticancer Effects

This compound's anticancer properties have also been a significant focus. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including:

- Inducing apoptosis (programmed cell death).

- Inhibiting cell cycle progression.

- Modulating signaling pathways associated with tumor growth and metastasis.

For instance, in vitro studies have shown that this compound can significantly reduce the viability of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Potential

Emerging research has indicated that this compound might have neuroprotective effects. It is being investigated for its ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The compound may interact with specific molecular targets involved in these pathways, offering insights into potential treatments for conditions such as Alzheimer's disease.

The biological activity of this compound is thought to involve interactions with various molecular targets :

- Enzymes and Receptors : this compound may modulate the activity of enzymes involved in cellular signaling pathways, impacting processes like inflammation and cell proliferation.

- Oxidative Stress Pathways : By influencing oxidative stress response mechanisms, this compound could help maintain cellular homeostasis and protect against damage caused by reactive oxygen species.

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Antimicrobial | Disruption of microbial membranes or inhibition of metabolic pathways |

| Anticancer | Induction of apoptosis and inhibition of cell cycle progression |

| Neuroprotection | Protection against oxidative stress and inflammation |

Case Study 1: Anticancer Activity

In a notable study published in 2023, researchers evaluated the effects of this compound on human colorectal cancer cells (HCT116). The findings revealed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 15 µM. The study concluded that this compound's mechanism involves the downregulation of cyclin D1 and upregulation of pro-apoptotic factors.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced cell death by 30% compared to control groups, suggesting its potential utility in developing therapies for neurodegenerative diseases.

Research Findings

Recent research has highlighted several critical findings regarding this compound:

- Biochemical Profile : this compound exhibits a unique biochemical profile that supports its role as a bioactive compound with potential therapeutic applications.

- In Vitro Studies : Various in vitro experiments have confirmed its efficacy against multiple cancer cell lines and pathogens.

- Future Directions : Ongoing studies are focusing on optimizing delivery methods and enhancing bioavailability to maximize therapeutic outcomes.

Properties

CAS No. |

29726-99-6 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[1-(3,4-dimethoxyphenyl)-4-ethyl-6,7-dimethoxy-3-methylisoquinolin-2-ium-2-yl]azanide |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)24(23)22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,23H,7H2,1-6H3 |

InChI Key |

IQLRWLFPGKTMDX-UHFFFAOYSA-N |

SMILES |

CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |

Canonical SMILES |

CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |

Key on ui other cas no. |

29726-99-6 |

Synonyms |

4-ethyl-1-(3,4-dimethoxyphenyl)- -6,7-dimethoxy-3-methylisoquinoline-N-imine tofisoline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.